![molecular formula C14H11BrN2O3S B5731100 5-bromo-N-(4-cyanophenyl)-2-methoxybenzenesulfonamide](/img/structure/B5731100.png)
5-bromo-N-(4-cyanophenyl)-2-methoxybenzenesulfonamide
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Overview
Description
5-bromo-N-(4-cyanophenyl)-2-methoxybenzenesulfonamide is a chemical compound characterized by its bromine, cyano, methoxy, and sulfonamide functional groups
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by brominating 2-methoxybenzenesulfonamide using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF).
Amination: The resulting brominated compound can then undergo amination with 4-cyanophenylamine under controlled conditions to introduce the cyano group.
Industrial Production Methods: Industrial production of this compound involves scaling up the above reactions, ensuring precise control over reaction conditions, and implementing purification steps to achieve high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, in acidic or neutral medium.
Reduction: LiAlH₄, H₂ with Pd/C catalyst.
Substitution: Various nucleophiles (e.g., sodium methoxide, sodium azide) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups play crucial roles in these interactions, influencing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
5-bromo-N-(4-cyanophenyl)-2-furamide
2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2,4-triazole
Uniqueness: 5-bromo-N-(4-cyanophenyl)-2-methoxybenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
5-bromo-N-(4-cyanophenyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3S/c1-20-13-7-4-11(15)8-14(13)21(18,19)17-12-5-2-10(9-16)3-6-12/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDRBWUYCZMDOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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